molecular formula C5H7ClN2 B1281641 5-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 84547-63-7

5-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No. B1281641
CAS RN: 84547-63-7
M. Wt: 130.57 g/mol
InChI Key: DMALVWVARIVUJD-UHFFFAOYSA-N
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Description

The compound "5-(chloromethyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with various diketones or alkenones. For instance, the methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated pyrazoles, with the nature of the substituent at the 4-position influencing the ratio of isomers . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of reactions, highlighting the versatility of pyrazole chemistry . Additionally, the regiospecific synthesis of 5-trichloromethyl-pyrazoles from trichloroacetyl containing β-diketones with hydrazine showcases the diversity of synthetic routes available . Microwave-assisted synthesis under solvent-free conditions has also been employed to produce 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters, demonstrating the efficiency and environmental benefits of modern synthetic techniques .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction analysis. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the pyrazole ring, and the molecule forms specific intermolecular interactions . The crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by offset π-stacking interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which are essential for their functionalization and application. The regiospecific synthesis mentioned earlier indicates that pyrazoles can be functionalized at specific positions on the ring, which is important for creating compounds with desired biological or physical properties . The intramolecular hydrogen bonding observed in some pyrazole structures can influence the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystallographic data provide insights into the solid-state properties, such as unit cell parameters and space group, which can affect the compound's melting point, solubility, and stability . The presence of substituents like chloromethyl groups can also influence the compound's lipophilicity, a factor that is important in drug design .

Scientific Research Applications

Synthesis and Functionalization

  • Pyrazoles like 5-(chloromethyl)-1-methyl-1H-pyrazole are synthesized with various functionalized side chains for diverse applications. The synthesis involves coupling protected alkynols with acid chlorides, followed by reactions to form the pyrazole nucleus. These pyrazoles are precursors to polyfunctional pyrazoles with significant implications in ligand design, where a ligating side chain on a ring carbon enhances hydrogen bonding potential depending on the steric environment created by substituents at C5 (Grotjahn et al., 2002).

Corrosion Inhibition

  • 5-(Chloromethyl)-1-methyl-1H-pyrazole derivatives have demonstrated notable efficiency as corrosion inhibitors for steel in acidic environments. They exhibit high anticorrosion activity, with some compounds achieving up to 96% efficiency. Their effectiveness increases with concentration and remains consistent across a range of temperatures. These derivatives operate predominantly as cathodic inhibitors and adhere to the Langmuir adsorption isotherm, suggesting a strong interaction with the metal surface (Ouali et al., 2013).

Medicinal Applications

  • Some pyrazole derivatives, including 5-(chloromethyl)-1-methyl-1H-pyrazole, have been investigated for their potential in the medicinal field. For instance, their hybridization with benzimidazole resulted in compounds with notable α-glucosidase inhibition activity, indicating potential anti-diabetic properties. These findings are supported by molecular docking analysis, highlighting their therapeutic potential (Ibraheem et al., 2020).

Catalysis

  • Derivatives of 5-(chloromethyl)-1-methyl-1H-pyrazole have been used in forming metal complexes that act as catalysts for various reactions, including ethylene oligomerization. The catalytic efficiency and product distribution of these complexes are influenced by factors such as solvent, co-catalyst, and complex structure (Nyamato et al., 2014).

Structural Analysis

  • Extensive structural analysis has been conducted on various 5-(chloromethyl)-1-methyl-1H-pyrazole derivatives. This includes X-ray crystallography and theoretical calculations, providing insights into their molecular geometries, electronic properties, and interaction potentials. Such studies are crucial for understanding the reactivity and potential applications of these compounds (Xu & Shi, 2011).

properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMALVWVARIVUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511324
Record name 5-(Chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-methyl-1H-pyrazole

CAS RN

84547-63-7
Record name 5-(Chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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